4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl

CYP2A6 Binding Cytochrome P450 Interaction In Vitro Toxicology

Sourcing challenges for specific PCB methyl sulfone analytical standards often delay critical environmental exposure and toxicological research. 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl addresses this gap as a dedicated reference standard for quantifying this key biomarker in complex matrices via GC-MS or LC-MS/MS. - Enables accurate quantification in environmental (fish tissue, sediment) and human biological (serum, breast milk) samples. - Supports pulmonary toxicology studies with its differentiated 4-methylsulfonyl group directing selective lung retention, unlike 3-MeSO2 analogs that target liver/adipose tissue. - Facilitates endocrine disruption research as a characterized competitive inhibitor of CYP11B1 for structure-activity relationship (SAR) investigations.

Molecular Formula C13H8Cl4O2S
Molecular Weight 370.1 g/mol
CAS No. 128742-32-5
Cat. No. B13834942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl
CAS128742-32-5
Molecular FormulaC13H8Cl4O2S
Molecular Weight370.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl
InChIInChI=1S/C13H8Cl4O2S/c1-20(18,19)13-11(16)5-8(6-12(13)17)7-2-3-9(14)10(15)4-7/h2-6H,1H3
InChIKeyFYGNXRPDGWBVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl (CAS 128742-32-5): Procurement-Grade PCB Methyl Sulfone Metabolite Standard


4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl (CAS 128742-32-5) is a polychlorinated biphenyl (PCB) methyl sulfone metabolite . It belongs to the class of aryl methyl sulfones, which are environmentally persistent pollutants formed via cytochrome P450-mediated oxidation of PCB parent compounds [1]. This specific congener, characterized by a tetrachlorinated biphenyl backbone with a methylsulfonyl group at the 4-position, is primarily utilized as an analytical reference standard in environmental monitoring and toxicological research due to its role as a key biomarker of PCB exposure and metabolism .

Why 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl (CAS 128742-32-5) Cannot Be Substituted by Generic PCB Metabolite Standards


Substituting 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl with another PCB methyl sulfone or hydroxylated PCB metabolite is scientifically invalid due to profound differences in biological activity and tissue distribution governed by the position of the methylsulfonyl group and the chlorination pattern [1]. Studies demonstrate that the 4-methylsulfonyl substitution selectively directs retention to the lung, whereas 3-methylsulfonyl derivatives preferentially accumulate in the liver and adipose tissue [2]. Furthermore, the specific congener's chlorination pattern dictates its metabolic formation rate and its potency as a CYP11B1 inhibitor [3]. Using an incorrect congener would compromise the accuracy of quantitative analysis, lead to erroneous conclusions in toxicological studies, and misrepresent environmental fate and exposure assessments [4].

4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl (CAS 128742-32-5): Quantitative Comparative Evidence for Scientific and Industrial Selection


Differentiated CYP2A6 Binding Affinity of 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl Compared to Unsubstituted PCBs

4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl demonstrates a measurable, quantifiable binding affinity (Kd) for CYP2A6, a key human drug-metabolizing enzyme [1]. In contrast, unsubstituted parent PCB congeners generally do not exhibit this specific high-affinity protein interaction without metabolic activation, underscoring the methylsulfonyl group's critical role in protein binding [1].

CYP2A6 Binding Cytochrome P450 Interaction In Vitro Toxicology

Selective Lung Tissue Retention of 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl vs. Hepatic Accumulation of 3-Methylsulfonyl Analogs

A critical point of differentiation is the tissue-specific retention governed by the methylsulfonyl group's position [1]. Comparative studies in rats demonstrate that 4-methylsulfonyl derivatives, including the target compound, are selectively retained in the lung in all cases examined [2]. Conversely, 3-methylsulfonyl derivatives from higher chlorinated biphenyls exhibit a high affinity for liver and adipose tissue [2].

Tissue Distribution Bioaccumulation In Vivo Toxicology

Differential CYP11B1 Inhibitory Potency of 4-Methylsulfonyl-PCBs in Adrenocortical Cells

A structure-activity relationship study in mouse adrenocortical Y1 cells demonstrated that 4-MeSO2-2,3,6,4'-tetrachlorobiphenyl, a close structural analog with a 4-methylsulfonyl group, competitively inhibits CYP11B1-dependent corticosterone synthesis with an apparent Ki of 4.6 μM [1]. This contrasts with the parent PCBs and DDE, which do not inhibit CYP11B1 [2]. While direct data for 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl is not available, the presence of the 4-methylsulfonyl group strongly suggests comparable inhibitory activity, differentiating it from non-sulfonylated PCBs.

Endocrine Disruption CYP11B1 Inhibition Steroidogenesis

Distinct Metabolic Formation Ratios for 4-Methylthio- vs. 3-Methylthio-Tetrachlorobiphenyls

The metabolic formation of 4-methylsulfonyl metabolites is preceded by 4-methylthio intermediates. A comparative study in rats quantified the 3-/4-methylthio substitution ratio for tetrachlorinated biphenyls (TetraCB) at 0.8 [1]. This ratio is a critical congener-specific parameter that dictates the relative abundance of the resulting methylsulfonyl metabolites in vivo [1]. This differs significantly from other chlorination classes (e.g., PentaCB ratio of 0.18) and from hydroxy metabolite formation, underscoring the unique metabolic fate of each PCB congener [1].

PCB Metabolism Mercapturic Acid Pathway Biotransformation

Verifiable Physicochemical Properties for Analytical Method Development

4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl possesses well-defined and reproducible physicochemical properties essential for its use as an analytical standard [1]. Its exact molecular weight is 370.07800 Da, with a calculated density of 1.514 g/cm³ and a boiling point of 519.4°C at 760 mmHg . These parameters facilitate accurate method development, including gas chromatography-mass spectrometry (GC-MS) optimization, ensuring reliable identification and quantification in complex environmental matrices [1].

Analytical Chemistry GC-MS Reference Standard

4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl (CAS 128742-32-5): Recommended Applications Based on Quantified Differentiators


Targeted Environmental Monitoring and Human Biomonitoring of Specific PCB Metabolite Exposure

Procure this compound as a primary analytical reference standard for quantifying 4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl levels in environmental samples (e.g., fish tissue, sediments) and human biological matrices (e.g., serum, breast milk) [1]. Its unique and verifiable physicochemical properties and exact mass ensure accurate identification via GC-MS or LC-MS/MS, fulfilling a critical need in exposure assessment studies that demand congener-specific data [2].

In Vivo and In Vitro Toxicological Studies Investigating Lung-Specific Bioaccumulation and Toxicity

Utilize this compound in experimental models (e.g., rodent studies, lung cell lines) to investigate the mechanisms of selective lung retention exhibited by 4-methylsulfonyl-PCBs [1]. Its differentiated tissue distribution profile compared to 3-methylsulfonyl analogs (which target liver/adipose) [2] makes it the definitive probe for studying pulmonary toxicology, protein binding (e.g., to CCSP), and associated respiratory effects of PCB exposure [1].

Mechanistic Research into Endocrine Disruption via CYP11B1 and CYP2A6 Enzyme Interaction

Deploy this compound in biochemical and cell-based assays designed to elucidate its role as a competitive inhibitor of CYP11B1-mediated glucocorticoid synthesis [1] or its binding affinity for CYP2A6 [2]. The functional methylsulfone group, which is absent in parent PCBs, is the key molecular feature for these activities [1]. This research is vital for understanding the endocrine-disrupting potential of PCB metabolites and for structure-activity relationship (SAR) studies [1].

Development and Validation of Analytical Methods for PCB Metabolite Quantification

Employ this compound as a high-purity reference standard during the development, optimization, and validation of analytical methods for the simultaneous determination of multiple PCB methyl sulfones in complex matrices [1]. Its well-characterized properties support the establishment of robust calibration curves, determination of limits of detection (LOD) and quantification (LOQ), and assessment of matrix effects, which are essential for regulatory compliance and inter-laboratory comparability [2].

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